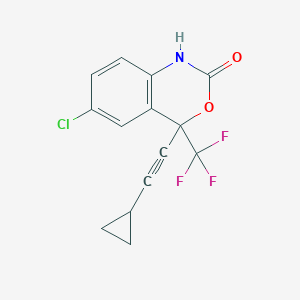

(Rac)-Efavirenz

描述

The exact mass of the compound 6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOQHMRABVBWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861416 | |

| Record name | (+/-)-Efavirenz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085947 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

177530-93-7 | |

| Record name | Rac-Efavirenz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177530937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Efavirenz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Racemic Efavirenz: A Technical Guide for Research Professionals

An In-depth Technical Guide on the Synthesis of Racemic Efavirenz for Research Purposes

This technical guide provides a comprehensive overview of the chemical synthesis of racemic Efavirenz, a non-nucleoside reverse transcriptase inhibitor. The synthesis is presented in a multi-step approach, commencing from commercially available starting materials and proceeding through key intermediates to the final racemic product. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow.

Overview of the Synthetic Strategy

The synthesis of racemic Efavirenz is primarily achieved through a convergent approach, which involves the preparation of two key intermediates: 2-amino-5-chlorobenzotrifluoride and cyclopropylacetylene. These intermediates are then coupled to form a racemic tertiary amino alcohol, which subsequently undergoes cyclization to yield the final product, racemic Efavirenz.

Synthesis of Key Intermediates

Preparation of 2-Amino-5-chlorobenzotrifluoride

2-Amino-5-chlorobenzotrifluoride is a crucial starting material for the synthesis of Efavirenz. It can be synthesized via several routes, with a common method involving the nitration of m-chlorobenzotrifluoride followed by reduction of the nitro group.[1]

Experimental Protocol:

-

Nitration: To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, m-chlorobenzotrifluoride is added portion-wise at a controlled temperature (typically between room temperature and 60°C).[1]

-

The reaction mixture is stirred until the starting material is consumed, as monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

The reaction is then quenched by carefully pouring it onto ice, and the precipitated 2-nitro-5-chlorobenzotrifluoride is collected by filtration.

-

Reduction: The isolated 2-nitro-5-chlorobenzotrifluoride is dissolved in a suitable solvent, such as an alcohol.[1]

-

A catalyst, for instance, modified skeleton nickel, is added to the solution.[1]

-

The mixture is subjected to hydrogenation under pressure (0.5-1.5 MPa) and elevated temperature (80-120°C) until the reduction is complete.[1]

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2-amino-5-chlorobenzotrifluoride.

Preparation of Cyclopropylacetylene

Cyclopropylacetylene serves as the source of the cyclopropylethynyl side chain in Efavirenz. A one-pot synthesis from 5-chloro-1-pentyne is a commonly employed method.

Experimental Protocol:

-

5-chloro-1-pentyne is dissolved in an inert solvent like cyclohexane and cooled to 0°C.

-

A strong lithium base, such as n-butyllithium in cyclohexane, is added dropwise while maintaining a low temperature.

-

The reaction mixture is then heated to reflux for several hours to facilitate the cyclization.

-

After cooling, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The organic layer containing the cyclopropylacetylene is separated and purified by fractional distillation.

Synthesis of Racemic Efavirenz

The core of the Efavirenz synthesis involves the coupling of the two key intermediates followed by the formation of the benzoxazinone ring.

Formation of Racemic 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol

This step involves the addition of the lithium salt of cyclopropylacetylene to 2-amino-5-chlorobenzotrifluoride.

Experimental Protocol (Adapted from Efavirenz intermediate synthesis):

-

Dissolve cyclopropylacetylene (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C to form the lithium acetylide.

-

Stir the resulting solution for 30 minutes.

-

In a separate flask, dissolve 2-amino-5-chlorobenzotrifluoride (1.0 eq) in anhydrous THF.

-

Add the ketone solution dropwise to the lithium acetylide solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Cyclization to Racemic Efavirenz

The final step is the cyclization of the racemic amino alcohol intermediate to form the benzoxazinone ring using a carbonylating agent. 1,1'-Carbonyldiimidazole (CDI) is a commonly used and safer alternative to phosgene.

Experimental Protocol (Adapted from Efavirenz cyclization):

-

Dissolve the racemic 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Add 1,1'-carbonyldiimidazole (CDI) (1.5 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the THF.

-

Dissolve the residue in ethyl acetate and wash successively with 1M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude racemic Efavirenz can be purified by recrystallization from a suitable solvent system (e.g., n-heptane/ethyl acetate).

Quantitative Data Summary

The following table summarizes the typical yields and purity for the key steps in the synthesis of racemic Efavirenz. It is important to note that yields can vary based on the specific reaction conditions and scale.

| Step | Starting Material(s) | Product | Typical Yield (%) | Typical Purity (%) (Method) | Reference(s) |

| Synthesis of 2-Amino-5-chlorobenzotrifluoride | m-Chlorobenzotrifluoride | 2-Amino-5-chlorobenzotrifluoride | 54-66 | - | |

| Synthesis of Cyclopropylacetylene | 5-Chloro-1-pentyne | Cyclopropylacetylene | 60-80 | >98 (GC) | |

| Formation of Racemic 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol | 2-Amino-5-chlorobenzotrifluoride, Cyclopropylacetylene | Racemic 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol | - | - | |

| Cyclization to Racemic Efavirenz | Racemic 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol | Racemic Efavirenz | 75-90 | >99 (HPLC) |

Visualizations

Synthetic Pathway of Racemic Efavirenz

Caption: Overall synthetic pathway for racemic Efavirenz.

Experimental Workflow for the Synthesis of Racemic Efavirenz

Caption: Experimental workflow for the synthesis of racemic Efavirenz.

References

Unraveling the Enantiomeric Conundrum: A Technical Guide to the Mechanism of Action of (Rac)-Efavirenz and its Stereoisomers

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of the racemic mixture of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), and its individual enantiomers, (+)-Efavirenz and (-)-Efavirenz. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced interactions of these stereoisomers with HIV-1 reverse transcriptase, their metabolic fates, and their implications for antiviral efficacy and central nervous system (CNS) toxicity.

Core Mechanism of Action: A Tale of Two Enantiomers

Efavirenz exerts its anti-HIV-1 activity through non-competitive inhibition of the viral enzyme reverse transcriptase (RT), a critical component in the viral replication cycle. The binding of Efavirenz to a hydrophobic pocket adjacent to the enzyme's active site induces a conformational change that allosterically inhibits its function. However, the therapeutic activity and metabolic profile of Efavirenz are predominantly attributed to one of its enantiomers.

It is the (-)-enantiomer, also known as the S-enantiomer , that is the pharmacologically active component responsible for the potent inhibition of HIV-1 reverse transcriptase. In contrast, the (+)-enantiomer (R-enantiomer) exhibits significantly weaker anti-HIV activity. The racemic mixture, (Rac)-Efavirenz, therefore, represents a combination of a highly active and a less active stereoisomer.

A secondary mechanism of action for Efavirenz involves the stimulation of the RNase H activity of reverse transcriptase. This enzymatic function is responsible for degrading the RNA strand of the RNA:DNA hybrid during reverse transcription. By enhancing RNase H activity, Efavirenz may further disrupt the viral replication process.

Quantitative Analysis of Reverse Transcriptase Inhibition

The differential activity of the Efavirenz enantiomers is evident in their respective inhibitory concentrations. The following table summarizes the available quantitative data for the inhibition of HIV-1 reverse transcriptase.

| Compound | Target | Parameter | Value |

| This compound | HIV-1 RT (Wild-Type) | Ki | 2.93 nM[1] |

| HIV-1 Replication (in cell culture) | IC95 | 1.5 nM[1] | |

| HIV-1 RT (p66/p51 heterodimer) | Kd | 92 nM[2] | |

| HIV-1 RT (p66 monomer) | Kd | ~2.5 µM[2] | |

| HIV-1 RT (p51 monomer) | Kd | ~2.5 µM[2] | |

| HIV-1 RT (p66/p66 homodimer) | Kd | 250 nM | |

| HIV-1 RT (p51/p51 homodimer) | Kd | 7 nM | |

| (-)-Efavirenz (S-enantiomer) | Specific quantitative data for the individual enantiomer's Ki or IC50 against HIV-1 RT is not readily available in the public domain. | ||

| (+)-Efavirenz (R-enantiomer) | Specific quantitative data for the individual enantiomer's Ki or IC50 against HIV-1 RT is not readily available in the public domain. |

Note: While specific inhibitory constants for the individual enantiomers are not detailed in the provided search results, the literature consistently refers to the S-enantiomer as the active moiety.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

A detailed protocol for assessing the inhibitory activity of Efavirenz and its enantiomers against HIV-1 RT is outlined below. This colorimetric assay measures the amount of digoxigenin-labeled dUTP incorporated into a DNA strand, which is inversely proportional to the activity of the RT enzyme.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Template/Primer Hybrid (e.g., poly(A)•oligo(dT))

-

Deoxynucleotide Triphosphate (dNTP) mix (dATP, dCTP, dGTP, dTTP)

-

Digoxigenin-labeled dUTP (DIG-dUTP)

-

Biotin-labeled dUTP

-

Reaction Buffer (e.g., Tris-HCl, pH 8.3, containing KCl, MgCl2, DTT)

-

Lysis Buffer

-

Streptavidin-coated microplates

-

Anti-digoxigenin-peroxidase (POD) conjugate

-

Peroxidase substrate (e.g., ABTS)

-

Stop solution (e.g., 1% SDS)

-

Test compounds (this compound, (+)-Efavirenz, (-)-Efavirenz) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, template/primer, dNTP mix, DIG-dUTP, and biotin-dUTP.

-

Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the HIV-1 RT enzyme to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

-

Capture of Biotinylated DNA: Transfer the reaction mixture to a streptavidin-coated microplate well and incubate to allow the biotin-labeled DNA to bind to the streptavidin.

-

Washing: Wash the wells to remove unbound reagents.

-

Detection: Add the anti-digoxigenin-POD conjugate and incubate. After another washing step, add the peroxidase substrate.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm). The signal intensity is proportional to the amount of incorporated DIG-dUTP and thus inversely proportional to the RT inhibition.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

X-ray Crystallography of this compound with HIV-1 Reverse Transcriptase

The structural basis of Efavirenz's inhibitory activity has been elucidated through X-ray crystallography.

Methodology:

-

Protein Expression and Purification: Express and purify the HIV-1 reverse transcriptase heterodimer (p66/p51).

-

Co-crystallization: Co-crystallize the purified HIV-1 RT with this compound. This typically involves mixing the protein and the compound and setting up crystallization trials using various precipitants and conditions.

-

Data Collection: Expose the resulting crystals to a high-intensity X-ray source and collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build the atomic model of the protein-ligand complex. Refine the model to achieve the best fit with the experimental data. The crystal structure of HIV-1 RT in complex with this compound has been solved at a resolution of 2.50 Å.

Visualizing the Mechanism and Workflow

Mechanism of Action of Efavirenz

Caption: Mechanism of Efavirenz action on HIV-1 Reverse Transcriptase.

Experimental Workflow for HIV-1 RT Inhibition Assay

Caption: Workflow for the HIV-1 Reverse Transcriptase inhibition assay.

Enantioselective Metabolism and CNS Toxicity

The clinical profile of Efavirenz is significantly influenced by the enantioselective metabolism of its stereoisomers. The (-)-S-enantiomer is preferentially metabolized by the cytochrome P450 enzyme CYP2B6 to 8-hydroxyefavirenz. This metabolic pathway is more than 10-fold faster for the S-enantiomer compared to the R-enantiomer.

The major metabolite, 8-hydroxyefavirenz , while devoid of significant anti-HIV activity, is a potent neurotoxin and is considered the primary mediator of the CNS adverse effects associated with Efavirenz therapy. These effects can range from dizziness and vivid dreams to more severe psychiatric symptoms. Studies have shown that 8-hydroxyefavirenz is approximately 10-fold more toxic to neurons in culture than the parent drug. Higher plasma concentrations of 8-hydroxyefavirenz have been correlated with an increased incidence of CNS side effects.

The slower metabolism of the (+)-R-enantiomer suggests it may have a longer half-life in the body. While its direct contribution to CNS toxicity is less clear, its accumulation could potentially play a role in the overall adverse effect profile of the racemic mixture.

Signaling Pathway of Efavirenz-Induced Neurotoxicity

Caption: Proposed pathway for Efavirenz-induced neurotoxicity.

Conclusion

The therapeutic and adverse effects of this compound are a direct consequence of the distinct pharmacological and metabolic profiles of its constituent enantiomers. The (-)-S-enantiomer is the primary driver of antiviral efficacy, while its major metabolite, 8-hydroxyefavirenz, is a key contributor to the observed CNS toxicity. A thorough understanding of this enantiomeric interplay is crucial for optimizing antiretroviral therapy and for the development of future NNRTIs with improved safety profiles. Further research is warranted to fully elucidate the specific contributions of the (+)-R-enantiomer to the overall clinical effects of the racemic mixture.

References

The Pharmacological Profile of Racemic Efavirenz: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of antiretroviral therapy (ART) for the treatment of HIV-1 infection.[1] Marketed as a racemic mixture, it contains equal amounts of two enantiomers: (S)-efavirenz ((-)-efavirenz) and (R)-efavirenz ((+)-efavirenz). However, the pharmacological activity and metabolic disposition of these enantiomers differ significantly, making a detailed understanding of the racemic mixture's profile crucial for drug development and clinical application. This technical guide provides a comprehensive overview of the pharmacological profile of racemic efavirenz, with a focus on its stereoselective properties, metabolic pathways, and the mechanisms underlying its clinical effects, particularly its characteristic central nervous system (CNS) side effects.

Pharmacodynamics: Stereoselective Antiviral Activity

The antiretroviral activity of efavirenz is almost exclusively attributed to the (-)-enantiomer. It acts as a non-competitive inhibitor of HIV-1 reverse transcriptase, binding to an allosteric site on the enzyme and inducing a conformational change that renders the enzyme inactive.[2]

Table 1: In Vitro Anti-HIV-1 Activity of Efavirenz

| Compound | Target | Assay | Value |

| Racemic Efavirenz | Wild-type HIV-1 | IC95 | 1.5 nM[3] |

| Racemic Efavirenz | Wild-type HIV-1 Reverse Transcriptase | Ki | 2.93 nM[3] |

| Racemic Efavirenz | Wild-type HIV-1 | IC50 | 0.51 ng/mL[4] |

Pharmacokinetics: Enantioselective Metabolism and Disposition

The pharmacokinetics of racemic efavirenz are complex and highly influenced by the stereoselective metabolism of its enantiomers. The primary route of elimination is hepatic metabolism, mainly mediated by the cytochrome P450 (CYP) enzyme system.

Absorption and Distribution

Following oral administration, efavirenz is well absorbed, with peak plasma concentrations reached in approximately 3 to 5 hours. It is highly protein-bound in plasma (around 99.5-99.75%), primarily to albumin.

Metabolism: The Central Role of CYP2B6

The metabolism of efavirenz is markedly stereoselective. The pharmacologically active (-)-enantiomer is primarily metabolized by CYP2B6 to its major metabolite, 8-hydroxyefavirenz. This metabolite is inactive against HIV-1 but has been implicated in the CNS toxicity associated with efavirenz. The (+)-enantiomer is also metabolized by CYP2B6, but at a much slower rate. Genetic polymorphisms in the CYP2B6 gene can significantly impact efavirenz clearance, leading to wide inter-individual variability in plasma concentrations.

Table 2: Inhibition of Human Cytochrome P450 Isozymes by Racemic Efavirenz

| CYP Isozyme | Ki (μM) |

| CYP2B6 | 1.68 |

| CYP2C8 | 4.78 |

| CYP2C9 | 19.46 |

| CYP2C19 | 21.31 |

| CYP3A4 | 40.33 |

Table 3: Inhibition of Human UGT Isozymes by Racemic Efavirenz

| UGT Isozyme | Ki (μM) |

| UGT1A1 | 40.3 |

| UGT1A4 | 2.0 |

| UGT1A9 | 9.4 |

Excretion

The metabolites of efavirenz are primarily excreted in the urine as glucuronide conjugates. Less than 1% of the administered dose is excreted as unchanged drug.

Central Nervous System (CNS) Profile and Toxicity

A significant portion of patients receiving efavirenz experience CNS adverse effects, including dizziness, vivid dreams, insomnia, and in some cases, more severe psychiatric symptoms. These effects are thought to be mediated by both the parent drug and its major metabolite, 8-hydroxyefavirenz.

Mechanisms of Neurotoxicity

The proposed mechanisms for efavirenz-induced neurotoxicity are multifactorial and involve disruptions in normal neuronal function.

-

Mitochondrial Dysfunction: Efavirenz and its 8-hydroxy metabolite have been shown to impair mitochondrial function by inhibiting complex I of the electron transport chain. This leads to decreased ATP production, increased production of reactive oxygen species (ROS), and can trigger the mitochondrial permeability transition pore (mPTP), ultimately leading to apoptosis.

-

Endoplasmic Reticulum (ER) Stress: Efavirenz can induce ER stress, leading to the unfolded protein response (UPR), which can also contribute to cellular dysfunction and apoptosis.

-

Altered Calcium Homeostasis: Dysregulation of intracellular calcium levels is another proposed mechanism of neurotoxicity.

-

NMDA Receptor Modulation: Recent studies suggest that efavirenz can restore the function of dysfunctional N-methyl-D-aspartate (NMDA) receptors, which may play a role in its neurological effects.

Experimental Protocols

Determination of Efavirenz and Metabolites in Human Plasma by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of efavirenz in human plasma.

-

Sample Preparation:

-

To 250 μL of plasma, add 100 μL of an internal standard solution (e.g., Tenofovir Disoproxil Fumarate).

-

Add 1 mL of ethyl acetate for protein precipitation and liquid-liquid extraction.

-

Vortex the mixture for 1 minute and then centrifuge at 10,000 RPM for 10 minutes at 4°C.

-

Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 μL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile and 20 mM phosphate buffer (pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 247 nm.

-

Injection Volume: 20 μL.

-

In Vitro Cytochrome P450 Inhibition Assay

This protocol describes a method to assess the inhibitory potential of efavirenz on major CYP450 isoforms using human liver microsomes.

-

Incubation Mixture Preparation:

-

Prepare a stock solution of efavirenz in a suitable solvent (e.g., methanol or DMSO).

-

In a 96-well plate, combine human liver microsomes (0.2 mg/mL final concentration), a cocktail of CYP-specific probe substrates (at concentrations around their Km values), and various concentrations of efavirenz in 100 µL of 0.1 M potassium phosphate buffer (pH 7.4).

-

-

Reaction Initiation and Termination:

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding an NADPH-regenerating system (1.3 mM NADPH).

-

Incubate at 37°C for a predetermined time (e.g., 10-20 minutes) within the linear range of metabolite formation.

-

Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant for the formation of the specific metabolites of the probe substrates using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percent inhibition of each CYP isoform at each efavirenz concentration.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Visualizations

Efavirenz Metabolism Workflow

Caption: Stereoselective metabolism of racemic efavirenz.

Proposed Signaling Pathway for Efavirenz-Induced Neurotoxicitydot

References

in vitro metabolic stability of (Rac)-Efavirenz

An In-Depth Technical Guide to the In Vitro Metabolic Stability of (Rac)-Efavirenz

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone in the treatment of Human Immunodeficiency Virus (HIV)-1 infection.[1][2] As a racemic mixture, its clinical formulation consists of the S-enantiomer, which is pharmacologically active, and the inactive R-enantiomer.[3] Understanding the metabolic stability of Efavirenz is critical for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response. The drug is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) system, making in vitro models essential for characterizing its clearance pathways and metabolic fate.[4][5] This guide provides a detailed overview of the in vitro metabolism of Efavirenz, focusing on its metabolic pathways, quantitative kinetic data, and the experimental protocols used for its evaluation.

Metabolic Pathways of this compound

The biotransformation of Efavirenz is complex, involving both Phase I and Phase II metabolic reactions. The primary clearance mechanism is oxidative hydroxylation, followed by glucuronidation of the resulting metabolites.

Phase I Metabolism: Oxidative Hydroxylation

In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have identified two main primary hydroxylation pathways:

-

8-Hydroxylation : This is the major metabolic pathway, leading to the formation of 8-hydroxyefavirenz (8-OH-EFV). This reaction is predominantly catalyzed by CYP2B6 . Minor contributions to this pathway have been attributed to CYP2A6, CYP3A4, CYP3A5, and CYP1A2.

-

7-Hydroxylation : A minor pathway that produces 7-hydroxyefavirenz (7-OH-EFV). This route is principally catalyzed by CYP2A6 . In HLMs, 7-hydroxylation accounts for approximately 22.5% of the total primary metabolism, while 8-hydroxylation accounts for the remaining 77.5%.

Secondary and Phase II Metabolism

The primary metabolites can undergo further metabolism:

-

Secondary Hydroxylation : The major primary metabolite, 8-hydroxyefavirenz, is further oxidized to a secondary metabolite, 8,14-dihydroxyefavirenz . This sequential metabolism is also primarily catalyzed by CYP2B6.

-

Glucuronidation : Efavirenz and its hydroxylated metabolites are subsequently conjugated with glucuronic acid, a Phase II reaction that facilitates their excretion. The formation of 8-hydroxy-EFV-glucuronide is a major elimination route. Direct N-glucuronidation of the parent Efavirenz molecule is catalyzed by UGT2B7.

The metabolic cascade of Efavirenz is illustrated in the diagram below.

Caption: Metabolic pathways of Efavirenz.

Quantitative Data on Metabolic Stability and Enzyme Kinetics

The metabolic stability of Efavirenz is determined by the kinetic parameters of the enzymes involved. Studies have shown that CYP2B6 exhibits atypical, cooperative kinetics for Efavirenz metabolism rather than standard Michaelis-Menten kinetics.

Table 1: In Vitro Kinetic Parameters for Efavirenz Metabolism

| Reaction | Enzyme System | Kinetic Parameter | Value (µM) | Reference |

| 7-hydroxylation | Expressed CYP2A6 | Km | 10.9 | |

| 8-hydroxylation | Expressed CYP2A6 | Km | 11.2 | |

| 8-hydroxylation | Expressed CYP2B6.1 (Wild-type) | S50 (Hill model) | 12.0 ± 0.9 | |

| 8-hydroxylation | Expressed CYP2B6.6 (Variant) | S50 (Hill model) | 18.0 ± 2.6 |

Note: S50 represents the substrate concentration at half-maximal velocity for enzymes following Hill kinetics.

Efavirenz is not only a substrate but also an inhibitor of several CYP enzymes. This dual role can lead to complex drug-drug interactions.

Table 2: In Vitro Inhibition of CYP Isoforms by Efavirenz

| CYP Isoform | Substrate Probe | Inhibition Type | Ki (µM) | Reference |

| CYP2B6 | Bupropion | Competitive | 1.68 | |

| CYP2C8 | Amodiaquine | Competitive | 4.78 | |

| CYP2C9 | Diclofenac | Competitive | 19.46 | |

| CYP2C19 | S-mephenytoin | Competitive | 21.31 | |

| CYP3A | Midazolam | Competitive | 40.33 | |

| CYP1A2 | Phenacetin | - | Minimal Inhibition | |

| CYP2A6 | Coumarin | - | Minimal Inhibition | |

| CYP2D6 | Dextromethorphan | - | Minimal Inhibition |

Experimental Protocols

Standardized in vitro assays are employed to determine metabolic stability and identify the enzymes responsible for a compound's metabolism.

Microsomal Stability Assay

This assay determines the rate of disappearance of the parent drug when incubated with liver microsomes.

Methodology:

-

Incubation Mixture Preparation : A typical incubation mixture (e.g., 200 µL final volume) in a phosphate buffer (pH 7.4) contains:

-

Human Liver Microsomes (HLMs): ~0.25 - 0.5 mg/mL protein concentration.

-

Efavirenz: A concentration range, typically 1–150 µM, is used to determine kinetic parameters. A single concentration (e.g., 1 µM) is often used for half-life determination.

-

NADPH-generating system (Cofactors): Consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a continuous supply of NADPH, which is essential for CYP activity.

-

-

Incubation : The reaction is initiated by adding the cofactor solution after a brief pre-incubation of Efavirenz and microsomes at 37°C. Samples are incubated for specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination : The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification. This step also precipitates the microsomal proteins.

-

Sample Processing : Samples are centrifuged to pellet the precipitated protein, and the supernatant is transferred for analysis.

-

Analysis : The concentration of remaining Efavirenz is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis :

-

The natural logarithm of the percentage of Efavirenz remaining is plotted against time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

In vitro half-life (t1/2) is calculated as: 0.693 / k.

-

Intrinsic clearance (CLint) is calculated as: (0.693 / t_1/2) / (mg microsomal protein/mL).

-

Reaction Phenotyping Protocol

This set of experiments identifies which specific CYP enzymes are responsible for the metabolism of Efavirenz.

Methodology:

-

Recombinant Human CYPs (rhCYP) : Efavirenz (at low and high concentrations, e.g., 10 and 100 µM) is incubated individually with a panel of commercially available, expressed human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The formation of metabolites (7-OH-EFV and 8-OH-EFV) is monitored. The enzyme that produces the highest amount of a specific metabolite is identified as the primary catalyst.

-

Selective Chemical Inhibition : Efavirenz is incubated with pooled HLMs in the presence and absence of known selective inhibitors for specific CYP enzymes. For example, thioTEPA is a selective inhibitor of CYP2B6, and pilocarpine is used for CYP2A6. A significant reduction in metabolite formation in the presence of an inhibitor points to the involvement of that specific enzyme.

-

Correlation Analysis : The rates of 7- and 8-hydroxyefavirenz formation are measured in a panel of HLMs from different individual donors (e.g., n=7 or more). These rates are then correlated with the known catalytic activities of major CYP enzymes in those same donors. A strong correlation (high r-value) between the rate of Efavirenz metabolism and the activity of a specific CYP isoform (e.g., CYP2B6 activity) confirms its role.

The general workflow for these in vitro experiments is depicted below.

References

- 1. Biotransformation of Efavirenz and Proteomic Analysis of Cytochrome P450s and UDP-Glucuronosyltransferases in Mouse, Macaque, and Human Brain-Derived In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efavirenz: History, Development and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

An In-depth Technical Guide to the Physicochemical Properties of (Rac)-Efavirenz

This technical guide provides a comprehensive overview of the core physicochemical properties of racemic Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key pathways.

Physicochemical Properties

The following tables summarize the key quantitative physicochemical data for (Rac)-Efavirenz. It is important to note that while Efavirenz is administered as the (S)-enantiomer, much of the publicly available data does not specify the exact form and may be representative of the racemic mixture.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉ClF₃NO₂ | [1][2] |

| Molecular Weight | 315.67 g/mol | [1][2] |

| Appearance | White to slightly pink crystalline powder | [3] |

| Melting Point | 139-141 °C | |

| pKa | 10.2 | |

| LogP | 4.6 |

Table 2: Solubility Data

| Solvent | Solubility | Reference |

| Water | Practically insoluble (<10 mg/L) | |

| Methanol | Freely soluble | |

| Ethanol | ~20 mg/mL | |

| DMSO | ~14 mg/mL | |

| Dimethylformamide (DMF) | ~20 mg/mL | |

| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | |

| Acetone | Soluble | |

| Chloroform | Soluble |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of Efavirenz are outlined below.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the shake-flask method.

-

Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of Efavirenz in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

pKa Determination (LC-UV Method)

The acid dissociation constant (pKa) of Efavirenz can be determined by a reversed-phase high-performance liquid chromatographic (RP-HPLC) method.

-

Chromatographic System: An RP-18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM sodium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile). The detection wavelength is set to the UV maximum of Efavirenz, which is approximately 247 nm.

-

Procedure:

-

A series of mobile phases with different pH values are prepared.

-

A solution of Efavirenz is injected into the HPLC system for each mobile phase composition.

-

The retention time (tR) of Efavirenz is recorded for each pH value.

-

The dead time (t0) is determined by injecting a non-retained compound like uracil.

-

-

Data Analysis:

-

The capacity factor (k) is calculated for each pH using the formula: k = (tR - t0) / t0.

-

The pKa is then determined by plotting the capacity factor against the pH and fitting the data to a suitable sigmoidal model. Non-linear regression analysis can be used for precise calculation.

-

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to study the thermal behavior of this compound, including its melting point and thermal stability.

-

Differential Scanning Calorimetry (DSC): A small, accurately weighed sample of this compound is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to the sample is measured as a function of temperature. An endothermic peak is observed at the melting point. The DSC thermogram of Efavirenz typically shows a sharp endotherm corresponding to its melting point.

-

Thermogravimetric Analysis (TGA): A sample of this compound is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and its mass is continuously monitored. The TGA curve shows the temperature at which the substance begins to decompose, indicated by a loss of mass. For Efavirenz, significant mass loss due to thermal degradation typically begins at temperatures above its melting point.

X-Ray Powder Diffraction (XRPD)

XRPD is a critical technique for investigating the polymorphism of this compound.

-

Sample Preparation: A finely powdered sample of this compound is packed into a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

-

Data Analysis: The resulting diffraction pattern, with its characteristic peaks at specific 2θ angles, serves as a fingerprint for the crystalline form. Different polymorphs will exhibit distinct XRPD patterns.

Metabolic Pathway of Efavirenz

Efavirenz is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway involves hydroxylation, followed by glucuronidation.

Caption: Metabolic pathway of Efavirenz.

Polymorphism

Efavirenz is known to exhibit polymorphism, meaning it can exist in different crystalline forms. These polymorphs can have different physicochemical properties, including solubility and melting point, which can in turn affect the drug's bioavailability. Studies have identified and characterized different polymorphic forms of Efavirenz, often designated as Form I, Form II, etc. The thermodynamic relationship between polymorphs can be enantiotropic, meaning their relative stability inverts at a specific transition temperature. Characterization of the specific polymorphic form is crucial during drug development and manufacturing to ensure consistent product quality and performance.

References

(Rac)-Efavirenz as a non-nucleoside reverse transcriptase inhibitor

An In-depth Examination of a Cornerstone Non-Nucleoside Reverse Transcriptase Inhibitor

Abstract

Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] This technical guide provides a comprehensive overview of (Rac)-Efavirenz for researchers, scientists, and drug development professionals. It delves into its mechanism of action, presents key quantitative data, details relevant experimental protocols, and explores the structural basis of its interaction with HIV-1 reverse transcriptase. The racemic nature of the synthesized compound and the superior activity of the (S)-enantiomer are also discussed.

Introduction

Efavirenz is a benzoxazinone derivative that specifically targets and inhibits the activity of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[3][4][5] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Efavirenz is a non-competitive inhibitor that binds to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and halting the conversion of viral RNA into DNA. Efavirenz is primarily active against HIV-1 and does not inhibit HIV-2 RT or human DNA polymerases.

The synthesis of Efavirenz typically results in a racemic mixture of its two enantiomers, (+)-Efavirenz and (-)-Efavirenz. The desired pharmacological activity resides in the (S)-enantiomer, which is (-)-Efavirenz. Consequently, chiral separation is a critical step in its manufacturing process.

Mechanism of Action

Efavirenz exerts its antiviral effect through non-competitive inhibition of HIV-1 reverse transcriptase. The binding of Efavirenz to the NNRTI binding pocket, located approximately 10 Å from the catalytic site, allosterically distorts the enzyme's structure. This conformational change affects the flexibility of the "thumb" and "finger" subdomains of the p66 subunit, which are crucial for the proper positioning of the nucleic acid template and primer. The ultimate result is the inhibition of DNA polymerization, thereby preventing the synthesis of viral DNA necessary for integration into the host cell genome and subsequent viral replication.

Recent studies have also suggested that Efavirenz can stimulate the RNase H activity of reverse transcriptase, which is responsible for degrading the RNA strand of the RNA-DNA hybrid during reverse transcription. This enhanced degradation may further contribute to its overall antiviral efficacy.

dot

Caption: Mechanism of Efavirenz as a non-nucleoside reverse transcriptase inhibitor.

Quantitative Data

The following tables summarize key quantitative parameters for Efavirenz, providing insights into its potency, binding affinity, and pharmacokinetic profile.

Table 1: In Vitro Inhibitory Activity of Efavirenz

| Parameter | Value | Cell Type/Conditions | Reference |

| Ki | 2.93 nM | Wild-type HIV-1 RT | |

| IC50 | 1.4 µM | HIV RT assay | |

| IC95 | 1.5 nM | HIV-1 replicative spread in cell culture | |

| EC90-95 | 1.7 - 25 nM | Various cell types | |

| CSF/IC50 Ratio | 26 (median) | Wild-type HIV |

Table 2: Efavirenz Binding and Dissociation Constants

| Parameter | Value | Protein Form | Reference |

| Kd (p66-EFV) | ~2.5 µM | p66 monomer | |

| Kd (p51-EFV) | ~2.5 µM | p51 monomer | |

| Kd (p66/p66-EFV) | 250 nM | p66/p66 homodimer | |

| Kd (p51/p51-EFV) | 7 nM | p51/p51 homodimer | |

| Kd (p66/p51-EFV) | 92 nM | p66/p51 heterodimer | |

| k-1 (dissociation) | ~9 x 10-5 s-1 | Monomers |

Table 3: Pharmacokinetic Parameters of Efavirenz

| Parameter | Value | Condition | Reference |

| Plasma Half-life | 40-55 h | Multiple doses | |

| Cmax | 4.07 µg/mL | ||

| Cmin | 1.76 µg/mL | ||

| AUC | 57.9 µg/mL·h | ||

| Protein Binding | >99% | ||

| CSF:Plasma Ratio | 0.69% |

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of Efavirenz against HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

-

Add the diluted Efavirenz or DMSO (for control) to the respective tubes.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA.

-

Precipitate the radiolabeled DNA by incubating on ice.

-

Collect the precipitate by filtering the solution through glass fiber filters.

-

Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Efavirenz concentration relative to the control and determine the IC₅₀ value.

dot

Caption: Experimental workflow for determining HIV-1 RT inhibition.

Chiral Separation of this compound by HPLC

This protocol provides a general method for separating the enantiomers of this compound.

Materials:

-

This compound standard

-

HPLC-grade n-Hexane

-

HPLC-grade Isopropyl alcohol (IPA)

-

Chiral HPLC column (e.g., Chiralcel OD-H)

-

HPLC system with UV detector

Procedure:

-

Prepare a stock solution of this compound in the mobile phase.

-

Prepare the mobile phase, typically a mixture of n-Hexane and IPA (e.g., 90:10 v/v).

-

Degas the mobile phase.

-

Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to an appropriate wavelength (e.g., 254 nm).

-

Inject the this compound solution onto the column.

-

Monitor the separation and record the chromatogram.

-

Identify the peaks corresponding to the two enantiomers based on their retention times.

-

Quantify the individual enantiomers by integrating the peak areas.

Structural Insights from Crystallography

The crystal structure of Efavirenz in complex with HIV-1 RT has provided invaluable insights into its mechanism of action and its resilience to some resistance mutations. The Efavirenz molecule adopts a "crane bird" like conformation and binds within the hydrophobic NNRTI binding pocket. This binding pocket is not present in the absence of an NNRTI, indicating an induced-fit binding mechanism. The cyclopropyl and trifluoromethyl groups of Efavirenz make key interactions with amino acid residues in the pocket, contributing to its high binding affinity.

Resistance

A significant challenge in the long-term use of NNRTIs, including Efavirenz, is the emergence of drug-resistant strains of HIV-1. A single amino acid substitution in the NNRTI binding pocket can confer high-level resistance. The most common mutation associated with Efavirenz resistance is K103N. Other mutations that can contribute to resistance include L100I, V108I, Y181C, Y188L, and G190A. The development of next-generation NNRTIs often focuses on maintaining activity against these common resistant variants.

Conclusion

This compound remains a significant molecule in the study of HIV-1 therapeutics. Its well-characterized mechanism of action, extensive quantitative data, and the availability of detailed experimental protocols make it a valuable tool for researchers. Understanding its chemical properties, its interaction with the target enzyme, and the mechanisms of resistance are crucial for the development of new and more effective antiretroviral agents. This technical guide provides a solid foundation for professionals engaged in the ongoing efforts to combat the HIV/AIDS pandemic.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Efavirenz? [synapse.patsnap.com]

- 4. Efavirenz - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. mdpi.com [mdpi.com]

The Solubility Profile of (Rac)-Efavirenz: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility of the non-nucleoside reverse transcriptase inhibitor, (Rac)-Efavirenz, in common laboratory solvents. This document provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for solubility determination, and the influence of polymorphism on its aqueous solubility.

This compound, a cornerstone in the treatment of HIV-1, is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability and low aqueous solubility.[1] Understanding its solubility in various solvents is paramount for drug development, from early-stage formulation to quality control and manufacturing. This technical guide consolidates available quantitative and qualitative solubility data, outlines a standard experimental protocol for its determination, and explores the impact of crystalline forms on solubility.

Quantitative Solubility of this compound

The solubility of this compound has been determined in a range of common laboratory solvents. The following tables summarize the available quantitative and qualitative data.

Quantitative Solubility Data

| Solvent | Solubility (mg/mL) | Temperature |

| Dimethylformamide (DMF) | ~20 | Not Specified |

| Ethanol | ~20 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ~14 | Not Specified |

| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 | Not Specified |

| Water | 0.004 | Not Specified |

Note: The temperatures for the organic solvent solubility data were not specified in the source documents.

Qualitative Solubility Data

| Solvent | Solubility Description |

| Methanol | Freely Soluble[2][3] |

| Acetone | Soluble[4] |

| Chloroform | Soluble[4] |

| Dichloromethane | Soluble |

| Acetonitrile | Soluble enough for recrystallization |

| Ethyl Acetate | Soluble enough for recrystallization |

| n-Hexane | Used in recrystallization |

| n-Heptane | Used in recrystallization |

| Water | Practically Insoluble |

The Influence of Polymorphism on Aqueous Solubility

Efavirenz is known to exhibit polymorphism, meaning it can exist in different crystalline forms. The specific crystalline form can be influenced by the solvent used for recrystallization. These different polymorphic forms can have significantly different physicochemical properties, including aqueous solubility.

One study demonstrated that different polymorphic forms of Efavirenz, obtained by recrystallization from various solvents including acetonitrile, methanol, ethyl acetate, and acetone, exhibited different aqueous solubilities. For instance, "Form 6" and "Form 2" showed higher aqueous solubility compared to the untreated Efavirenz. This highlights the critical importance of controlling the crystallization process to ensure consistent solubility and bioavailability of the final drug product.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol outlines the key steps for determining the solubility of this compound.

1. Materials and Equipment:

-

This compound (crystalline solid)

-

Selected solvents of high purity

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Glass vials or flasks with screw caps

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The excess solid should be visually apparent.

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Centrifuge the vials to further separate the solid phase.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.

-

Sample Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of dissolved this compound. A standard calibration curve should be prepared using solutions of known concentrations.

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = Concentration from analysis (mg/mL) x Dilution factor

3. Data Analysis and Reporting:

-

The solubility should be reported as the mean of at least three independent determinations.

-

The temperature at which the solubility was determined must be clearly stated.

-

The analytical method used for quantification should be specified.

References

A Technical Guide to the Off-Target Anticancer Mechanisms of Racemic Efavirenz

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in antiretroviral therapy, is administered as a racemic mixture. Emerging preclinical evidence has illuminated its potent off-target anticancer activities, positioning it as a compelling candidate for drug repurposing. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the onco-static and cytotoxic effects of racemic Efavirenz in cancer cells. It details the induction of apoptosis via DNA damage response pathways, disruption of mitochondrial bioenergetics, metabolic reprogramming through inhibition of fatty acid synthesis, and modulation of cancer stem cells. This document summarizes key quantitative data, presents detailed experimental protocols for assessing these effects, and utilizes pathway diagrams to visualize the complex signaling networks involved.

Core Off-Target Anticancer Mechanisms

Racemic Efavirenz exerts its anticancer effects through a multi-pronged attack on cancer cell biology, distinct from its canonical function of inhibiting HIV reverse transcriptase. The primary mechanisms identified are detailed below.

Induction of DNA Damage, Cell Cycle Arrest, and Apoptosis

Efavirenz induces significant genotoxic stress in cancer cells, leading to the activation of DNA damage response (DDR) pathways and subsequent cell cycle arrest and apoptosis.[1][2] In leukemia cells, EFV treatment leads to the pronounced activation and phosphorylation of key DDR proteins, including p53, checkpoint kinase 2 (Chk2), and the histone variant H2AX (γH2AX), which are hallmarks of DNA double-strand breaks.[1][3] This activation of p53 can trigger cell cycle arrest, preventing the proliferation of damaged cells.[3] In lung cancer cells, this response can occur through the ATM signaling pathway. Ultimately, this sustained DNA damage triggers the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), leading to programmed cell death. Studies in lung cancer models show that EFV can induce an S-phase arrest in the cell cycle, indicating a direct interference with DNA replication.

References

- 1. Induction of DNA damage and apoptosis in human leukemia cells by efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efavirenz induces DNA damage response pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring Potential for Repurposing Antiretroviral Drugs Etravirine and Efavirenz in Prostate and Bladder Cancer [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Quantification of (Rac)-Efavirenz

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. It is a chiral molecule and is administered as the (S)-enantiomer, which is the therapeutically active form. The (R)-enantiomer is considered an impurity and its quantification is crucial for quality control and to ensure the safety and efficacy of the drug product. This document provides detailed application notes and protocols for the quantitative analysis of racemic Efavirenz ((Rac)-Efavirenz) using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and an adapted Capillary Electrophoresis (CE) method.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers. The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Quantitative Data Summary

| Parameter | Result | Reference |

| Linearity Range | 200 - 6210 ng/mL | [1] |

| Correlation Coefficient (R²) | 0.9999 for (R)-isomer | [1] |

| Limit of Detection (LOD) | 66 ng/mL | [1] |

| Limit of Quantification (LOQ) | 200 ng/mL | [1] |

| Accuracy (Recovery) | 98.7% - 104.0% | [1] |

| Precision (%RSD) | < 2.0% | |

| Resolution (Rs) | > 1.5 |

Experimental Protocol

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

Chromatographic Conditions:

-

Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent cellulose-based chiral column.

-

Mobile Phase: n-Hexane: Isopropyl alcohol (90:10, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Retention Times: (R)-Efavirenz: ~7.5 min, (S)-Efavirenz: ~9.2 min.

Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 200 - 6000 ng/mL).

-

Sample Solution: Accurately weigh and dissolve the Efavirenz sample in the mobile phase to a known concentration within the calibration range.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

System Suitability:

-

Inject the system suitability solution (a mid-range standard) six times. The relative standard deviation (%RSD) of the peak areas for each enantiomer should be ≤ 2.0%, and the resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.

Data Analysis:

-

Construct a calibration curve by plotting the peak area of each enantiomer against its concentration.

-

Determine the concentration of each enantiomer in the sample by interpolating its peak area from the calibration curve.

Chiral Ultra-Performance Liquid Chromatography (UPLC)

Chiral UPLC offers faster analysis times and improved resolution compared to conventional HPLC due to the use of smaller particle size columns and higher operating pressures.

Quantitative Data Summary

| Parameter | Result | Reference |

| Linearity Range | 0.249 - 375 µg/mL | |

| Limit of Detection (LOD) | 0.075 µg/mL | |

| Limit of Quantification (LOQ) | 0.249 µg/mL | |

| Accuracy (Recovery) | 97 - 104% for (R)-Efavirenz | |

| Resolution (Rs) | > 3.0 |

Experimental Protocol

Instrumentation:

-

UPLC system with a binary solvent manager, sample manager, column heater, and a PDA or UV detector.

Chromatographic Conditions:

-

Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane: Isopropyl alcohol (IPA) (90:10, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

-

Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare standards in the range of 0.25 to 400 µg/mL.

-

Sample Solution: Prepare the sample solution in the mobile phase to a concentration within the linear range.

-

Filter all solutions through a 0.22 µm syringe filter.

System Suitability:

-

Perform replicate injections of a mid-range standard. The %RSD for peak areas should be ≤ 2.0%, and the resolution between enantiomers should be > 3.0.

Data Analysis:

-

Generate a calibration curve and determine the concentration of each enantiomer in the sample as described for the HPLC method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it suitable for the quantification of Efavirenz in complex biological matrices. This protocol is for the quantification of total Efavirenz, not the individual enantiomers, unless coupled with a chiral separation method.

Quantitative Data Summary

| Parameter | Result | Reference |

| Linearity Range | 1.9 - 500 ng/mL | |

| Accuracy | 93.7 - 99.5% | |

| Precision (%CV) | 1.5 - 5.6% | |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL (in plasma) | |

| Recovery | >64% (from dried blood spots) |

Experimental Protocol

Instrumentation:

-

HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: Waters Xbridge C18 (50 mm × 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramp to a high percentage of mobile phase B to elute the analyte, and then return to initial conditions for re-equilibration. A run time of around 5 minutes is common.

-

Injection Volume: 10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions:

-

Efavirenz: m/z 314.2 → 243.9.

-

¹³C₆-Efavirenz (Internal Standard): m/z 320.2 → 249.9.

-

-

Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

Sample Preparation (from Plasma):

-

To 50 µL of plasma sample, add an internal standard solution (¹³C₆-Efavirenz).

-

Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant and dilute with water before injection.

Data Analysis:

-

Quantify Efavirenz using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Capillary Electrophoresis (CE) - Adapted Method

Quantitative Data Summary (Expected Performance)

| Parameter | Expected Result |

| Linearity Range | To be determined (typically in µg/mL range) |

| Correlation Coefficient (R²) | > 0.99 |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Precision (%RSD) | < 5% |

| Resolution (Rs) | > 1.5 |

Experimental Protocol (Adapted)

Instrumentation:

-

Capillary electrophoresis system with a PDA or UV detector.

Electrophoretic Conditions:

-

Capillary: Fused-silica capillary, typically 50 µm i.d., with an effective length of around 40-50 cm.

-

Background Electrolyte (BGE): A buffer solution (e.g., 25 mM phosphate buffer) at a pH that ensures the analyte is charged (for Efavirenz, a slightly basic pH might be explored).

-

Chiral Selector: A cyclodextrin derivative (e.g., sulfated-β-cyclodextrin or hydroxypropyl-β-cyclodextrin) added to the BGE. The type and concentration will need to be optimized.

-

Voltage: Typically in the range of 15-30 kV.

-

Temperature: Controlled, e.g., 25°C.

-

Detection: UV detection at a wavelength where Efavirenz absorbs (e.g., 247 nm).

-

Injection: Hydrodynamic or electrokinetic injection.

Sample Preparation:

-

Stock and Standard Solutions: Prepare as described for the HPLC method, using the BGE as the diluent.

-

Sample Solution: Dissolve the sample in the BGE.

-

Degas all solutions before use.

Method Development Considerations:

-

Chiral Selector Screening: Screen different types and concentrations of cyclodextrins to achieve baseline separation of the enantiomers.

-

pH of BGE: Optimize the pH of the background electrolyte to control the charge of Efavirenz and the electroosmotic flow.

-

Voltage and Temperature: Optimize for the best balance between resolution and analysis time.

Data Analysis:

-

Quantification is based on the corrected peak area (peak area divided by migration time) to account for variations in injection volume. A calibration curve is constructed using this corrected peak area.

Visualizations

Logical Relationship of this compound Enantiomers

Caption: Relationship between this compound and its (S) and (R) enantiomers.

Experimental Workflow for Chiral HPLC/UPLC Analysis

Caption: General workflow for the chiral HPLC/UPLC analysis of this compound.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for the LC-MS/MS quantification of Efavirenz in plasma.

References

Application Note: Chiral Separation of (Rac)-Efavirenz Enantiomers by High-Performance Liquid Chromatography (HPLC)

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the treatment of HIV-1 infection.[1][2] The molecule possesses a single chiral center, with the (S)-enantiomer being the therapeutically active agent.[1][2] Regulatory agencies, such as the United States Food and Drug Administration, have stringent guidelines for the marketing of optically active drugs, necessitating the development of reliable methods for enantiomeric separation to ensure drug efficacy and safety.[3] This application note details validated normal-phase and reverse-phase HPLC methods for the effective separation and quantification of (Rac)-Efavirenz enantiomers.

Principle of Chiral Separation

The separation of enantiomers is achieved using a chiral stationary phase (CSP). The CSP interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and subsequent separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated high efficacy in resolving a wide array of chiral compounds, including Efavirenz.

Normal-Phase HPLC Method

This method is a widely employed and robust technique for the baseline separation of Efavirenz enantiomers.

Chromatographic Conditions

| Parameter | Condition |

| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) |

| Chiral Selector | Cellulose tris(3,5-dimethylphenyl)carbamate |

| Mobile Phase | n-Hexane : Isopropyl Alcohol (IPA) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Quantitative Data Summary

| Parameter | Result |

| Retention Time ((R)-Efavirenz) | ~7.5 min |

| Retention Time ((S)-Efavirenz) | ~9.2 min |

| Resolution (Rs) | > 3.0 |

| Linearity Range | 0.249 - 375 µg/mL |

| Limit of Detection (LOD) | 0.075 µg/mL |

| Limit of Quantification (LOQ) | 0.249 µg/mL |

| Accuracy (Recovery) | 97 - 104% |

Experimental Protocol

-

Mobile Phase Preparation:

-

Precisely mix 900 mL of HPLC-grade n-Hexane with 100 mL of HPLC-grade Isopropyl Alcohol.

-

Degas the mobile phase using a suitable method such as sonication for 15 minutes.

-

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 0.25, 0.5, 1, 5, 10, 50, 100, 250, 375 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Efavirenz sample in the mobile phase to achieve a final concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Analysis:

-

Equilibrate the Chiralcel OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of each standard solution and the sample solution.

-

Monitor the elution at a wavelength of 254 nm.

-

-

System Suitability:

-

Inject a system suitability solution (a mixture of both enantiomers) to verify that the resolution between the (R)- and (S)-Efavirenz peaks is greater than 3.0.

-

Experimental Workflow for Normal-Phase HPLC

Caption: Workflow for the chiral separation of Efavirenz by Normal-Phase HPLC.

Reverse-Phase HPLC Method

This method offers an alternative to the normal-phase separation and can be advantageous depending on the sample matrix and solubility.

Chromatographic Conditions

| Parameter | Condition |

| Column | Lux Amylose-2 |

| Chiral Selector | Amylose tris(5-chloro-2-methyl phenyl carbamate) |

| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (55:45, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 252 nm |

| Injection Volume | 10 µL |

Quantitative Data Summary

| Parameter | Result |

| Linearity Range ((R)-enantiomer) | 0.04 - 0.4 mg/mL |

| Correlation Coefficient (R²) | 0.999 |

| Limit of Detection (LOD) | 0.01 mg/mL |

| Limit of Quantification (LOQ) | 0.04 mg/mL |

| Accuracy (Recovery) | 93.5 - 107.5% |

Experimental Protocol

-

Mobile Phase Preparation:

-

Prepare the aqueous component by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

-

Mix 550 mL of the 0.1% formic acid in water with 450 mL of HPLC-grade acetonitrile.

-

Degas the mobile phase using a suitable method.

-

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

-

Prepare calibration standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 0.04, 0.1, 0.2, 0.3, 0.4 mg/mL).

-

-

Sample Preparation:

-

Dissolve the Efavirenz sample in the mobile phase to a concentration within the established linear range.

-

Filter the solution through a 0.45 µm syringe filter.

-

-

Chromatographic Analysis:

-

Equilibrate the Lux Amylose-2 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is obtained.

-

Inject 10 µL of the standard and sample solutions.

-

Monitor the chromatogram at 252 nm.

-

-

System Suitability:

-

Ensure adequate resolution between the enantiomer peaks as per internal validation protocols.

-

Experimental Workflow for Reverse-Phase HPLC

Caption: Workflow for the chiral separation of Efavirenz by Reverse-Phase HPLC.

Logical Relationship of Chiral Separation

Caption: Principle of chiral separation via diastereomeric complex formation.

References

Application Notes and Protocols for (Rac)-Efavirenz Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of (Rac)-Efavirenz stock solutions for research and developmental purposes. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) and is practically insoluble in water, necessitating the use of organic solvents for stock solution preparation.[1][2][3]

Physicochemical Properties of Efavirenz

| Property | Value |

| Chemical Formula | C₁₄H₉ClF₃NO₂ |

| Molecular Weight | 315.7 g/mol [4] |

| Appearance | White to slightly pink crystalline powder[1] |

| Storage (Solid) | -20°C |

| Stability (Solid) | ≥ 4 years at -20°C |

Solubility Data

This compound is soluble in various organic solvents. The choice of solvent will depend on the downstream application (e.g., cell culture, in vivo studies, or analytical assays).

| Solvent | Solubility (approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~14-63 mg/mL | Use fresh, moisture-free DMSO for best results. |

| Ethanol | ~20 mg/mL | Recommended as the initial solvent for preparing aqueous dilutions. |

| Dimethylformamide (DMF) | ~20 mg/mL | |